![molecular formula C14H24N2O3 B12675214 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene CAS No. 93803-68-0](/img/structure/B12675214.png)
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene is an organic compound with the molecular formula C14H24N2O3 It is a derivative of toluene, featuring an amino group and a complex ether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene typically involves multiple steps. One common method starts with triethylene glycol monomethyl ether as the raw material. This compound is first converted to 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. The sulfonate ester is then reacted with sodium azide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The primary products are amines or alcohols.
Substitution: The products depend on the substituent introduced, such as alkylated amines.
Aplicaciones Científicas De Investigación
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ether chain allows for increased solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine
- 3,6,9-Trioxadecylamine
- 8-Amino-3,6-dioxaoctanol
Uniqueness
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene stands out due to its unique ether chain, which imparts distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring high solubility and specific reactivity patterns .
Propiedades
Número CAS |
93803-68-0 |
|---|---|
Fórmula molecular |
C14H24N2O3 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
1-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H24N2O3/c1-12-3-4-13(11-14(12)15)16-5-6-18-9-10-19-8-7-17-2/h3-4,11,16H,5-10,15H2,1-2H3 |
Clave InChI |
ZRJJPVNDQXJTLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NCCOCCOCCOC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


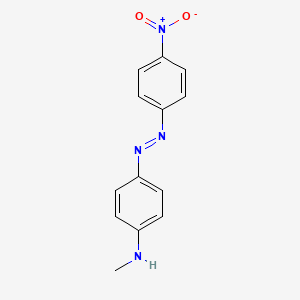
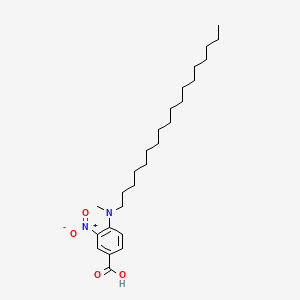
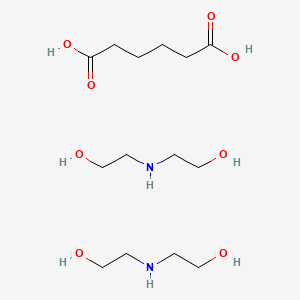
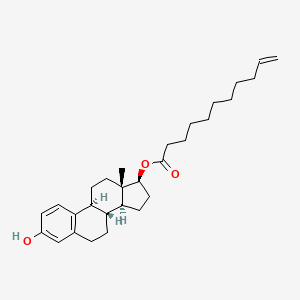


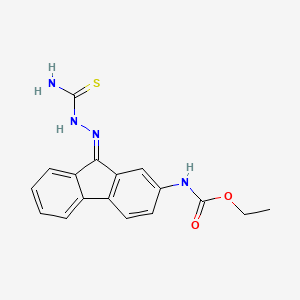

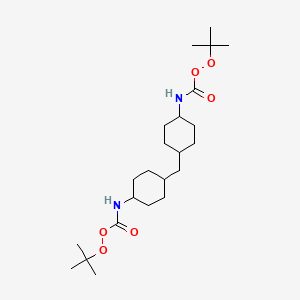



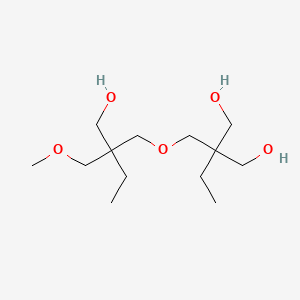
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
